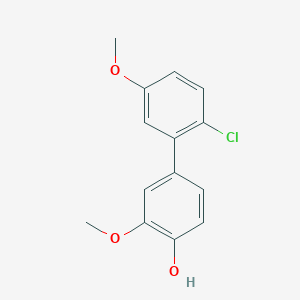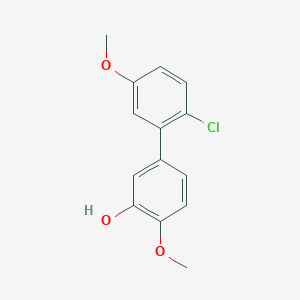![molecular formula C16H17NO3 B6380210 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% CAS No. 1261949-35-2](/img/structure/B6380210.png)
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% (4-[3-(DMAC)phenyl]-2-methoxyphenol) is an organic compound with a molecular formula of C12H15NO2. It is an important intermediate for the synthesis of many pharmaceuticals and agrochemicals. 4-[3-(DMAC)phenyl]-2-methoxyphenol has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of heterocyclic compounds and in the synthesis of polymers-based materials.
Mécanisme D'action
The reaction of 4-methoxybenzaldehyde with N,N-dimethylformamide in the presence of pyridine as a catalyst proceeds through an aldol condensation to form 4-[3-(DMAC)phenyl]-2-methoxyphenol as the major product. The reaction involves the formation of an aldol intermediate, which is then converted to the final product through a series of nucleophilic substitution reactions.
Biochemical and Physiological Effects
4-[3-(DMAC)phenyl]-2-methoxyphenol is not known to have any biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[3-(DMAC)phenyl]-2-methoxyphenol in laboratory experiments include its low cost and ease of synthesis. It can be synthesized in a few hours at room temperature and the yield of the product can be improved by using a higher temperature and longer reaction time. The main limitation of using 4-[3-(DMAC)phenyl]-2-methoxyphenol in laboratory experiments is that the product is not stable and may decompose over time.
Orientations Futures
For the use of 4-[3-(DMAC)phenyl]-2-methoxyphenol include further research into its synthesis and application in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of novel fluorescent materials for biological imaging. Additionally, it could be used in the synthesis of cyclic peptides for the development of new drugs and in the synthesis of quinoline derivatives for the development of new anticancer drugs.
Méthodes De Synthèse
4-[3-(DMAC)phenyl]-2-methoxyphenol can be synthesized by the reaction of 4-methoxybenzaldehyde with N,N-dimethylformamide in the presence of pyridine as a catalyst. The reaction proceeds through an aldol condensation to form 4-[3-(DMAC)phenyl]-2-methoxyphenol as the major product. The reaction can be carried out at room temperature and can be completed in a few hours. The yield of the product can be improved by using a higher temperature and longer reaction time.
Applications De Recherche Scientifique
4-[3-(DMAC)phenyl]-2-methoxyphenol has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of heterocyclic compounds and in the synthesis of polymers-based materials. It has been used in the synthesis of cyclic peptides, which are important in the development of new drugs. It has also been used in the synthesis of quinoline derivatives, which are important in the development of new anticancer drugs. It has also been used in the synthesis of novel fluorescent materials, which are useful for biological imaging.
Propriétés
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(2)16(19)13-6-4-5-11(9-13)12-7-8-14(18)15(10-12)20-3/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAYWDCVGDHIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685706 |
Source


|
| Record name | 4'-Hydroxy-3'-methoxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol | |
CAS RN |
1261949-35-2 |
Source


|
| Record name | 4'-Hydroxy-3'-methoxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380216.png)